molecular formula C8H6INO5 B8120058 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester

Cat. No.: B8120058
M. Wt: 323.04 g/mol
InChI Key: XLZWSZJJSZFOAP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of hydroxyl, iodo, nitro, and ester functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-hydroxy-4-iodobenzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-Hydroxy-4-iodo-5-amino-benzoic acid methyl ester.

    Hydrolysis: 2-Hydroxy-4-iodo-5-nitro-benzoic acid.

Scientific Research Applications

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-iodo-3,5-dinitro-benzoic acid methyl ester: Similar structure but with an additional nitro group.

    4-Iodo-benzoic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide: Contains a hydrazide group instead of an ester.

Uniqueness

2-Hydroxy-4-iodo-5-nitro-benzoic acid methyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-hydroxy-4-iodo-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZWSZJJSZFOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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